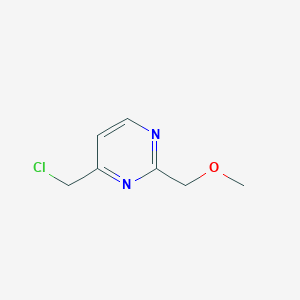
4-(Chloromethyl)-2-(methoxymethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-2-(methoxymethyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. It is widely used in scientific research due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
4-(Chloromethyl)-2-(methoxymethyl)pyrimidine has been utilized in the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are acyclic nucleoside phosphonate analogues. These compounds have shown marked inhibitory activity against retroviruses in cell culture, highlighting their potential as antiviral agents. Specifically, certain derivatives exhibited pronounced antiretroviral activity, comparable to reference drugs such as adefovir and tenofovir, without measurable toxicity at relevant concentrations (Hocková et al., 2003).
Antibacterial Applications
Research on pyrimidine derivatives, including those synthesized from this compound, has led to the development of compounds with significant antibacterial properties. For instance, 2,4-diamino-5-benzylpyrimidines and analogues have been found to be highly inhibitory to Escherichia coli dihydrofolate reductase (DHFR), demonstrating potential as antibacterial agents with high specificity for bacterial enzymes (Johnson et al., 1989).
Antitumor Applications
The synthesis of novel pyrido[3,4-d]pyrimidine derivatives from this compound has been explored for anticancer applications. Some of these compounds were identified as exhibiting highly selective activities against breast and renal cancer cell lines based on evaluations using the US National Cancer Institute's 60 human cancer cell line panel. This research suggests the potential of these compounds as new classes of anticancer agents (Wei & Malhotra, 2012).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-(methoxymethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-11-5-7-9-3-2-6(4-8)10-7/h2-3H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDILGAKFPHXGFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=CC(=N1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-((2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2593249.png)
![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2593256.png)
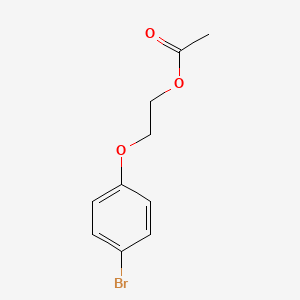
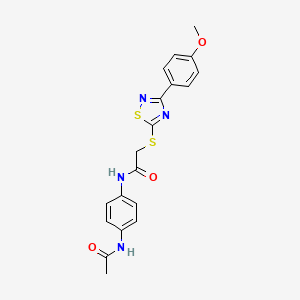
![1-(2,6-dimethylmorpholino)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2593260.png)
![N-(3-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2593261.png)
![N~1~-(3-chlorobenzyl)-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2593262.png)
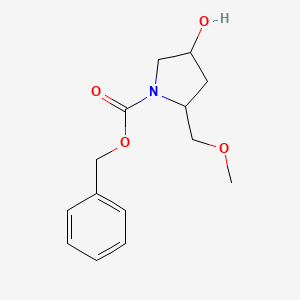
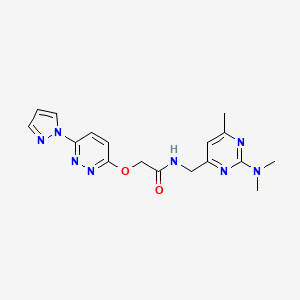
![2-(3,4-dimethoxyphenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2593266.png)
![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2593268.png)
![({4-[2-(Dimethylamino)ethoxy]phenyl}methyl)[3-(dimethylamino)propyl]amine trihydrochloride](/img/structure/B2593269.png)
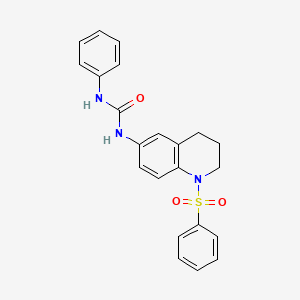
![2,3-Dimethyl-3-[(1-methylbenzimidazol-2-yl)methylamino]butan-2-ol](/img/structure/B2593271.png)
